5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide
Description
Properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O5S/c1-8(23)5-15-19-17(28-21-15)20-16(24)12-7-14(27-9(12)2)11-4-3-10(18)6-13(11)22(25)26/h3-4,6-7H,5H2,1-2H3,(H,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIBBPOYIKDWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=NC(=NS3)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is a complex organic compound characterized by a furan ring, a thiadiazole moiety, and various functional groups including a nitrophenyl and a carboxamide. The unique combination of these structural elements suggests significant potential for biological activity, particularly in pharmacological applications.
Structural Characteristics and Implications
The presence of the 4-chloro-2-nitrophenyl group enhances the compound's reactivity due to the electron-withdrawing properties of the chlorine and nitro substituents. This can lead to increased biological activity through various mechanisms, including enzyme inhibition and receptor modulation. Compounds containing thiadiazole and furan rings have been documented to exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For example, compounds with similar structural features have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The introduction of halogen substituents (like chlorine) is known to enhance antibacterial activity.
Table 1: Biological Activity of Related Thiadiazole Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(4-methylphenyl)-1,3,4-thiadiazole | Structure | Antimicrobial |
| 4-chloro-N-(thiazol-5-yl)benzamide | Structure | Anticancer |
| 2-methyl-N-[3-(thiazol-5-yl)]acetamide | Structure | Anti-inflammatory |
The specific structure of 5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide may enhance its biological activity compared to simpler analogs due to the synergistic effects of its functional groups.
Anticancer Potential
Thiadiazole derivatives are also being explored for their anticancer properties. Studies have indicated that compounds with similar functionalities can induce apoptosis in cancer cells and inhibit tumor growth . The nitrophenyl group may play a role in modulating pathways associated with cancer cell proliferation.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of thiadiazole derivatives. For instance, a study explored the in vitro antidiabetic activity of synthesized compounds derived from thiadiazole frameworks . The results highlighted that certain modifications could lead to enhanced efficacy compared to standard drugs like pioglitazone.
Table 2: In Vitro Antidiabetic Activity Results
| Compound | Time (min) | DMSO | Pioglitazone | Compound 1 | Compound 2 |
|---|---|---|---|---|---|
| 0 | 30 | 145 | 139 | 141 | 147 |
| 60 | 150 | 105 | 112 | 110 | |
| 90 | 150 | 110 | 117 | 112 | |
| 120 | 147 | 112 | 118 | 107 |
The findings suggest that specific structural modifications can significantly impact the pharmacological profiles of these compounds.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that require controlled conditions to optimize yields and purity. The presence of the carboxamide functional group classifies it as an amide, while the furan and thiadiazole moieties contribute to its unique chemical properties. The nitrophenyl group enhances its pharmacological potential by influencing the compound's reactivity and interaction with biological targets.
Key Synthesis Steps
- Formation of the Furan Ring : Initial reactions focus on creating the furan structure, which serves as a core component.
- Introduction of Thiadiazole : The thiadiazole moiety is incorporated through specific coupling reactions that ensure structural integrity.
- Final Modifications : The nitrophenyl and carboxamide groups are added in later stages to complete the synthesis.
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, related compounds have shown significant anticancer activity against various cell lines, indicating a potential for further development in oncology .
- Anti-inflammatory Effects : The compound's ability to interact with inflammatory pathways makes it a candidate for anti-inflammatory drug development. Molecular docking studies have indicated promising results in inhibiting enzymes like 5-lipoxygenase .
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains, suggesting that this compound could also possess antimicrobial properties.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of compounds related to 5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide:
- Anticancer Activity : A study highlighted the anticancer efficacy of structurally related compounds against multiple cancer cell lines, achieving growth inhibition percentages exceeding 80% .
- Molecular Docking Studies : Computational analyses have been employed to predict the binding affinities of this compound with various biological targets, suggesting its potential as a lead compound for drug development .
- In Vivo Studies : Future research should focus on in vivo models to assess the therapeutic efficacy and safety profiles of this compound in clinical settings.
Potential Applications
Given its diverse biological activities, 5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide holds promise for applications in:
- Pharmaceutical Development : As a candidate for new anti-cancer or anti-inflammatory medications.
- Agricultural Chemistry : Potential use as a pesticide or herbicide due to possible antimicrobial properties.
Preparation Methods
Sulfonation and Nitration of 4-Chloro-2-methylphenol
The 4-chloro-2-nitrophenyl moiety is synthesized via a directed nitration strategy using sulfonate protection to ensure regioselectivity. Starting with 4-chloro-2-methylphenol, the hydroxyl group is first protected as a sulfonate ester to prevent undesired oxidation or isomerization during nitration:
Procedure :
- Sulfonation :
Nitration :
Deprotection :
Table 1: Optimization of Nitration Conditions
| Parameter | Value | Yield (%) |
|---|---|---|
| Temperature | 0°C | 95 |
| HNO3 Equiv | 1.5 | 89 |
| Reaction Time | 130 min | 95 |
Preparation of 3-(2-Oxopropyl)-1,2,4-thiadiazol-5-amine
Cyclization of Thiourea Derivatives
The thiadiazole core is constructed via cyclization of a thiourea precursor bearing a ketone-functionalized side chain:
Procedure :
- Thiosemicarbazide Formation :
- Oxidative Cyclization :
Table 2: Thiadiazole Cyclization Variables
| Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| I2 | 80 | 82 |
| H2O2 | 70 | 68 |
| FeCl3 | 90 | 75 |
Synthesis of 2-Methylfuran-3-carboxylic Acid
Friedel-Crafts Acylation
The furan ring is functionalized via acylation followed by oxidation:
Procedure :
- Acylation :
- Oxidation :
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
The target compound is synthesized by coupling 2-methylfuran-3-carboxylic acid with 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine:
Procedure :
- Activation :
- 2-Methylfuran-3-carboxylic acid (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.
- Coupling :
Table 3: Amide Coupling Optimization
| Coupling Reagent | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | DMF | 92 |
| DCC/DMAP | CH2Cl2 | 85 |
| HATU | DMF | 89 |
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, thiadiazole-H), 6.78 (s, 1H, furan-H), 4.12 (s, 2H, CH2CO), 2.56 (s, 3H, CH3).
- IR (KBr) : 1715 cm-1 (C=O), 1530 cm-1 (NO2), 1245 cm-1 (C-O).
Purity Assessment
- HPLC : 98.2% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).
- Melting Point : 184–186°C.
Q & A
Q. Key Reagents and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Chloroacetyl chloride, Et₃N, 0–5°C | 65–75 |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | 50–60 |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands like XPhos or SPhos to enhance coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene for solubility and stability.
- Temperature Gradients : Perform reactions under microwave irradiation (80–120°C) to reduce time and side products.
- In Situ Monitoring : Use HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and carbonyl groups (δ 165–175 ppm).
- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 449.05).
- X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., nitrophenyl orientation relative to thiadiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
